molecular formula C21H31N5O3 B1664665 5-Methylurapidil CAS No. 34661-85-3

5-Methylurapidil

Cat. No.: B1664665
CAS No.: 34661-85-3
M. Wt: 401.5 g/mol
InChI Key: HIHZDNKKIUQQSC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Methylurapidil interacts with α1A-adrenoceptors and 5-HT1A serotonin receptors in the rat brain cortex . It has a KD of 0.89 nM at α1A-adrenoceptors and 0.84 nM at 5-HT1A serotonin receptors . It does not bind to purified liver cell membranes (α1B-adrenoceptors) .

Cellular Effects

This compound has been shown to have effects on intraocular pressure (IOP) and outflow facility in the monkey eye . It has been evaluated as an α-adrenergic antagonist for its effects on these parameters . The maximum reduction of IOP in glaucomatous monkey eyes was 7.5 ± 0.8 mmHg for this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic activity on the α1A-adrenoceptor . This interaction inhibits the function of the α1A-adrenoceptor, leading to its antihypertensive effects .

Temporal Effects in Laboratory Settings

The ocular hypotensive response of this compound increased over a 5-day period on a regimen of administration of the drug twice daily . This suggests that the effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . Specific threshold effects or toxic or adverse effects at high doses have not been reported in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely involved in adrenergic and serotonergic signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not clearly defined in the available literature. Given its solubility in 0.1 N HCl , it is likely that it can be transported and distributed in aqueous environments within the body.

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the available literature. Given its interactions with α1A-adrenoceptors and 5-HT1A serotonin receptors, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Urapidil-5-methyl involves several steps:

Industrial Production Methods: The industrial production of Urapidil-5-methyl follows similar synthetic routes but is optimized for higher yield and purity. The process involves the use of readily available reagents, minimal side reactions, and efficient purification steps .

Chemical Reactions Analysis

Types of Reactions: Urapidil-5-methyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .

Comparison with Similar Compounds

Uniqueness: Urapidil-5-methyl is unique due to its high affinity for 5-HT1A receptors and its ability to discriminate between alpha-1-adrenoceptor subtypes . This makes it a valuable research tool and a potential therapeutic agent for treating hypertension and related metabolic disorders .

Properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3,5-trimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c1-16-19(23(2)21(28)24(3)20(16)27)22-10-7-11-25-12-14-26(15-13-25)17-8-5-6-9-18(17)29-4/h5-6,8-9,22H,7,10-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHZDNKKIUQQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956150
Record name 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-85-3
Record name 5-Methylurapidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34661-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylurapidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-((3-(4-(2-Methoxyphenyl)-1-piperazinyl)propyl)amino)-1,3,5-trimethyl-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLURAPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HLS600135
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of 5-methylurapidil?

A1: this compound primarily targets α1-adrenergic receptors (α1-ARs), specifically showing higher affinity for the α1A subtype over α1B/α1D subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect α1A-AR signaling?

A2: As an antagonist, this compound binds to α1A-ARs, preventing agonists like norepinephrine from binding and activating the receptor. This, in turn, inhibits downstream signaling cascades typically initiated by α1A-AR activation, such as phosphoinositide hydrolysis and intracellular calcium mobilization. [, , , , , , , ]

Q3: Does this compound interact with other receptor subtypes?

A3: While primarily known for its α1A-AR antagonism, studies have shown this compound can also interact with 5-HT1A receptors, acting as an agonist at this receptor subtype. [, ] This interaction contributes to its hypotensive effects. Additionally, some research suggests interaction with α1D-adrenoceptors, albeit with lower affinity compared to α1A-adrenoceptors. [, , , , ]

Q4: What are the functional consequences of this compound's α1-AR antagonism in vascular smooth muscle?

A4: In vascular smooth muscle, this compound's antagonism of α1-ARs, particularly the α1A subtype, leads to vasodilation by inhibiting the typical vasoconstrictive effects mediated by these receptors. [, , , , , , ] This relaxation effect is particularly notable in arteries where α1A-ARs play a dominant role in mediating contraction.

Q5: How does this compound affect aqueous humor dynamics?

A5: Research indicates that this compound lowers intraocular pressure primarily by increasing outflow facility. This effect is attributed to its combined antagonistic action on α1A-adrenergic receptors and agonistic activity at 5-HT1A receptors. []

Q6: How does the 5-methyl substitution on urapidil influence its pharmacological activity compared to urapidil?

A6: The 5-methyl substitution on urapidil, resulting in this compound, significantly enhances its binding affinity for 5-HT1A receptors, making it a more potent agonist at this receptor subtype compared to urapidil. [] This modification also contributes to its improved hypotensive effects.

Q7: How does the affinity of this compound for different α1-AR subtypes influence its selectivity profile?

A7: this compound exhibits a higher affinity for α1A-ARs compared to α1B and α1D subtypes, making it a relatively selective α1A-AR antagonist. [, , , , , , , ] This selectivity profile is crucial for its therapeutic applications and understanding its effects on specific tissues and organs where different α1-AR subtypes may predominate.

Q8: What is known about the pharmacokinetics of this compound?

A8: While the provided research articles focus primarily on the pharmacodynamic effects of this compound, they do indicate that it can effectively lower blood pressure when administered intravenously, suggesting good bioavailability via this route. [] More detailed information about its absorption, distribution, metabolism, and excretion (ADME) profile can be found in dedicated pharmacological databases.

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